molecular formula C20H19N3O4 B226784 4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No. B226784
M. Wt: 365.4 g/mol
InChI Key: VGENOKFYSOYCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, also known as DPP-6, is a chemical compound that has recently gained attention in the field of scientific research. This compound has shown potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism Of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. 4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell growth and invasion. 4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one also inhibits the activity of glycogen synthase kinase-3β (GSK-3β), an enzyme that is involved in the regulation of neuronal cell death.

Biochemical And Physiological Effects

4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. 4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one also protects neurons from death and promotes their survival. Additionally, 4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One advantage of 4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is that it is relatively easy to synthesize and purify, making it accessible for laboratory experiments. However, one limitation is that the mechanism of action of 4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, more research is needed to determine the optimal dosage and administration of 4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one for therapeutic use.

Future Directions

There are several future directions for the study of 4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. One area of research is the development of 4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, more research is needed to understand the mechanism of action of 4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one and to identify potential targets for its use. Finally, future studies should focus on optimizing the synthesis and purification methods for 4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one to improve its accessibility and purity.
Conclusion
In conclusion, 4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a promising compound with potential therapeutic applications for cancer and neurodegenerative diseases. Its mechanism of action is not fully understood, but it has been shown to have anticancer and neuroprotective effects. More research is needed to fully understand the biochemical and physiological effects of 4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one and to optimize its synthesis and purification methods.

Synthesis Methods

The synthesis of 4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves the condensation of 3,4-dimethoxybenzaldehyde and 3-methoxybenzaldehyde with 4,5-diaminopyrazole in the presence of acetic acid. The resulting product is then cyclized to form 4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. This synthesis method has been optimized to produce high yields of 4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one with high purity.

Scientific Research Applications

4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been studied extensively for its potential therapeutic applications. In vitro studies have shown that 4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has anticancer properties, inhibiting the growth and proliferation of cancer cells. Additionally, 4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been shown to have neuroprotective effects, preventing the death of neurons in the brain. This makes 4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C20H19N3O4/c1-25-13-6-4-5-11(9-13)18-16-17(21-20(24)19(16)23-22-18)12-7-8-14(26-2)15(10-12)27-3/h4-10,17H,1-3H3,(H,21,24)(H,22,23)

InChI Key

VGENOKFYSOYCQV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2C3=C(C(=O)N2)NN=C3C4=CC(=CC=C4)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(C(=O)N2)NN=C3C4=CC(=CC=C4)OC)OC

Origin of Product

United States

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